Spectral data (NMR, IR, MS) for 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
Spectral data (NMR, IR, MS) for 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
An In-depth Technical Guide to the Predicted Spectral Data of 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone
Molecular Structure and Overview
3',4'-Dimethyl-3-(2-methylphenyl)propiophenone is an aromatic ketone with the molecular formula C₁₈H₂₀O and a molecular weight of approximately 252.35 g/mol . The structural characterization of such a molecule is fundamentally reliant on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecular architecture.
Below is the chemical structure with atoms numbered for clear assignment in the subsequent spectral analysis sections.
Caption: Structure of 3',4'-Dimethyl-3-(2-methylphenyl)propiophenone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and splitting patterns, we can deduce the precise connectivity of atoms.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Expertise & Experience: The predicted chemical shifts are based on the principle that the electronic environment surrounding a proton dictates its resonance frequency. Electron-withdrawing groups, like the carbonyl (C=O), deshield the adjacent protons (Hα), shifting their signal downfield. Protons on aromatic rings have characteristic shifts influenced by the electronic effects of substituents.[2][3] The n+1 rule is used to predict the splitting pattern based on the number of neighboring non-equivalent protons.[4]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.70 | d | 1H | H-2' | ortho to C=O, deshielded |
| ~7.65 | s | 1H | H-6' | ortho to C=O, less steric hindrance than H-2' |
| ~7.25 | d | 1H | H-5' | meta to C=O |
| ~7.20 - 7.10 | m | 4H | H-3'', H-4'', H-5'', H-6'' | Protons on the 2-methylphenyl ring |
| ~3.30 | t | 2H | Hα (-CH₂-) | α to C=O group, deshielded |
| ~3.05 | t | 2H | Hβ (-CH₂-) | β to C=O group |
| ~2.35 | s | 3H | C-7' or C-8' (-CH₃) | Aromatic methyl group |
| ~2.33 | s | 3H | C-8' or C-7' (-CH₃) | Aromatic methyl group |
| ~2.25 | s | 3H | C-7'' (-CH₃) | Aromatic methyl group on the second ring |
Experimental Protocol: ¹H NMR Spectroscopy
Trustworthiness: This protocol ensures a self-validating system by standardizing sample preparation and instrument setup, leading to reproducible and high-quality spectra.[5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., Bruker 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Locking: Lock the field frequency to the deuterium signal of the CDCl₃ solvent.[6]
-
Shimming: Optimize the magnetic field homogeneity by automated or manual shimming procedures to achieve sharp, symmetrical peaks.[8]
-
Tuning and Matching: Tune the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Standard workflow for ¹H NMR spectral acquisition and processing.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Expertise & Experience: Carbonyl carbons are highly deshielded and appear far downfield.[9] Aromatic carbons resonate in the 110-160 ppm range, with their specific shifts determined by substituent effects.[10] Aliphatic carbons are shielded and appear upfield. The number of unique signals corresponds to the number of chemically non-equivalent carbons.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~199.5 | C=O | Ketone carbonyl carbon |
| ~142.0 | C-4' | Aromatic C attached to CH₃ |
| ~138.0 | C-3' | Aromatic C attached to CH₃ |
| ~137.5 | C-1'' | Aromatic C attached to alkyl chain |
| ~136.0 | C-2'' | Aromatic C attached to CH₃ |
| ~135.0 | C-1' | Aromatic C attached to C=O |
| ~130.0 | C-4'' | Aromatic CH |
| ~129.0 | C-6' | Aromatic CH |
| ~128.5 | C-2' | Aromatic CH |
| ~126.5 | C-6'' | Aromatic CH |
| ~126.0 | C-5'' | Aromatic CH |
| ~125.5 | C-5' | Aromatic CH |
| ~124.0 | C-3'' | Aromatic CH |
| ~45.0 | Cα | Aliphatic -CH₂- |
| ~30.0 | Cβ | Aliphatic -CH₂- |
| ~21.5 | C-7' or C-8' | Aromatic -CH₃ |
| ~20.0 | C-8' or C-7' | Aromatic -CH₃ |
| ~19.5 | C-7'' | Aromatic -CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
Trustworthiness: This protocol follows standard procedures for obtaining a clean, proton-decoupled ¹³C spectrum, which is essential for accurate chemical shift determination.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of the compound in 0.7 mL of CDCl₃.[6]
-
Instrument Setup: Lock and shim the instrument as described for ¹H NMR. Tune the probe to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This involves irradiating the protons with a broad frequency band to remove C-H coupling, resulting in a single sharp peak for each unique carbon.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[11][12]
Expertise & Experience: The most prominent feature in the IR spectrum of this molecule will be the strong carbonyl (C=O) stretching absorption. Aromatic ketones typically show a C=O stretch at a lower wavenumber than aliphatic ketones due to conjugation.[9][13] Other key absorptions will include C-H stretches for both aromatic and aliphatic protons and C=C stretches from the aromatic rings.[14]
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2960-2850 | Medium | Aliphatic C-H Stretch |
| ~1685 | Strong | Aromatic Ketone C=O Stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C Stretch |
| 1300-1230 | Medium | Aromatic Ketone C-CO-C Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Trustworthiness: ATR is a modern, reliable, and widely used technique that requires minimal sample preparation, ensuring the integrity of the sample and producing a consistent, high-quality spectrum.[15][16]
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[17]
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information about the molecule.[18][19]
Expertise & Experience: In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, often causing it to fragment in predictable ways.[20][21] For ketones, a common fragmentation is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. The resulting acylium ion is resonance-stabilized and often gives a prominent peak.
-
Molecular Ion (M⁺): The molecular formula C₁₈H₂₀O gives an exact mass of 252.1514 g/mol . The mass spectrum should show a molecular ion peak at m/z = 252.
-
Predicted Fragmentation Pattern:
-
Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon, leading to a stable acylium ion.
-
Fragment 1: Cleavage on the 3',4'-dimethylbenzoyl side would yield an acylium ion at m/z = 133 . This is expected to be a very prominent, likely the base peak.
-
Fragment 2: Cleavage on the ethyl side is less likely but would lead to loss of an ethyl radical, giving a fragment at m/z = 223.
-
-
Other Fragments: Further fragmentation of the aromatic rings could lead to smaller fragments, such as the tropylium ion at m/z = 91 (from the tolyl group) or a dimethylphenyl fragment at m/z = 105.
-
| Predicted m/z | Proposed Fragment |
| 252 | [M]⁺ (Molecular Ion) |
| 133 | [C₉H₉O]⁺ (3,4-Dimethylbenzoyl cation) - Likely Base Peak |
| 119 | [C₉H₁₁]⁺ (2-Methylbenzyl cation after rearrangement) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation, less likely) or [C₈H₉]⁺ (Dimethylphenyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Trustworthiness: This standard protocol for EI-MS ensures reproducible ionization and fragmentation, allowing for comparison with spectral libraries and predictable fragmentation analysis.[22]
-
Sample Introduction:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the ion source via a Gas Chromatography (GC-MS) system for separation from any impurities or via a direct insertion probe.
-
-
Ionization:
-
The sample is vaporized in the ion source under high vacuum.
-
A beam of electrons with 70 eV of energy bombards the gaseous molecules, causing ionization and fragmentation.[23]
-
-
Mass Analysis:
-
The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is amplified and recorded to generate the mass spectrum.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. youtube.com [youtube.com]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. organomation.com [organomation.com]
- 8. commons.ggc.edu [commons.ggc.edu]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]
- 12. byjus.com [byjus.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. researchgate.net [researchgate.net]
- 18. arcscientific.com [arcscientific.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
